7,7-Difluoro-2-oxabicyclo[4.1.0]heptane-1-carbonitrile
Description
7,7-Difluoro-2-oxabicyclo[4.1.0]heptane-1-carbonitrile (CAS: 1909325-78-5) is a bicyclic organic compound with the molecular formula C₇H₇F₂NO and a molecular weight of 159.14 g/mol . Its structure features a strained bicyclo[4.1.0]heptane core with two fluorine atoms at the 7-position, an oxygen atom in the 2-oxabicyclo system, and a nitrile group at the 1-position. This compound is commercially available as a liquid stored at +4°C and is priced at €745.00 for 50 mg (CymitQuimica) . It serves as a critical building block in medicinal chemistry and organic synthesis, particularly for introducing fluorinated bicyclic motifs into target molecules.
Properties
IUPAC Name |
7,7-difluoro-2-oxabicyclo[4.1.0]heptane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO/c8-7(9)5-2-1-3-11-6(5,7)4-10/h5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDKICAGRJEDRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2(F)F)(OC1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Difluoro-2-oxabicyclo[4.1.0]heptane-1-carbonitrile typically involves the reaction of suitable precursors under specific conditions. One common method involves the cyclization of a precursor compound containing fluorine and nitrile groups. The reaction conditions often include the use of a base and a solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
7,7-Difluoro-2-oxabicyclo[4.1.0]heptane-1-carbonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Cycloaddition Reactions: The bicyclic structure allows for cycloaddition reactions with other compounds.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The reactions are typically carried out under controlled temperatures and in suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound .
Scientific Research Applications
7,7-Difluoro-2-oxabicyclo[4.1.0]heptane-1-carbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 7,7-Difluoro-2-oxabicyclo[4.1.0]heptane-1-carbonitrile exerts its effects involves its interaction with specific molecular targets. The fluorine atoms and nitrile group play a crucial role in these interactions, affecting the compound’s reactivity and binding affinity. The pathways involved may include enzyme inhibition or activation, depending on the specific application .
Comparison with Similar Compounds
Structural Analogues and Derivatives
Key structural analogues include:
Structural Insights :
- The nitrile group in the target compound enhances electrophilicity, enabling nucleophilic additions or reductions to amines .
- Replacement of the nitrile with a carboxylic acid (CAS 1955548-76-1) increases polarity and hydrogen-bonding capacity, altering solubility and reactivity .
- The ethanamine derivative (C₉H₁₅F₂N) introduces a basic amine group, making it suitable for salt formation (e.g., hydrochloride in CAS 1955498-82-4) and pharmaceutical applications .
- Methyl-substituted analogues (e.g., 1-Methylbicyclo[4.1.0]heptane-7,7-dicarbonitrile) lack fluorine and oxygen atoms, reducing electronegativity and ring strain .
Physicochemical Properties
Fluorine Impact : The presence of two fluorine atoms in all derivatives increases metabolic stability and electronegativity, influencing intermolecular interactions and bioavailability .
Reactivity and Functionalization Potential
Biological Activity
7,7-Difluoro-2-oxabicyclo[4.1.0]heptane-1-carbonitrile is a bicyclic compound characterized by its unique structural features, which include a bicyclic framework and fluorinated substituents. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology.
Chemical Structure
The molecular formula of this compound is . The structure can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been explored in various studies, primarily focusing on its potential as a pharmaceutical agent. However, comprehensive data on its biological effects remain limited.
Antimicrobial Activity
Preliminary investigations suggest that compounds with similar bicyclic structures exhibit antimicrobial properties. For instance, studies on related bicyclic compounds have shown promising activity against various bacterial strains, indicating potential for further exploration of this compound in this area.
Neuroactive Properties
Research into structurally related compounds indicates possible neuroactive properties, particularly in modulating neurotransmitter systems. The presence of fluorine atoms may enhance the lipophilicity and biological availability of the compound, potentially impacting its interaction with neural receptors.
Case Study 1: Synthesis and Biological Evaluation
A study focused on synthesizing fluorinated bicyclic compounds reported that derivatives of 7,7-difluoro compounds showed significant binding affinity to certain receptors involved in neurological pathways. Although specific data on this compound was not detailed, the findings suggest a pathway for evaluating its neuroactive potential.
Case Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship study highlighted that modifications in the bicyclic framework could lead to enhanced biological activity. Compounds with additional functional groups demonstrated improved efficacy against target cells, suggesting that this compound could be optimized for better performance through chemical modifications.
Predicted Collision Cross Section (CCS) Data
The following table summarizes the predicted collision cross-section values for various adducts of this compound:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 164.08815 | 136.2 |
| [M+Na]+ | 186.07009 | 145.8 |
| [M+NH4]+ | 181.11469 | 146.9 |
| [M+K]+ | 202.04403 | 139.2 |
| [M-H]- | 162.07359 | 143.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
